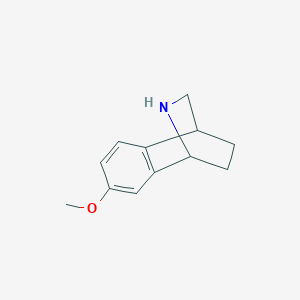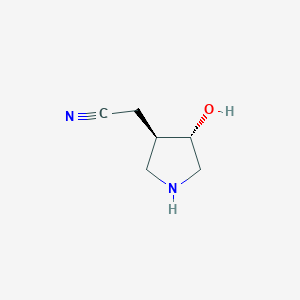![molecular formula C7H7ClN2O B12944249 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-4-chloropyridine with appropriate reagents to form the pyrrolopyrazole structure. Industrial production methods often involve multi-step synthesis, including cyclization and functional group transformations, under controlled conditions to ensure high yield and purity .
化学反応の分析
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
科学的研究の応用
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives being studied .
類似化合物との比較
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds share the pyrrole and pyrazole rings and exhibit similar biological activities, including antimicrobial and anticancer properties.
Indole derivatives: These compounds contain an indole ring and are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Pyrazole derivatives: These compounds have a pyrazole ring and are used in the development of various pharmaceuticals due to their broad spectrum of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and aldehyde functional groups, which confer distinct reactivity and biological properties .
特性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h4H,1-3H2 |
InChIキー |
GPKXXSMCVIIYHR-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=NN2C1)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















